Benzene, 1,2-bis(nitromethyl)-
Description
"Benzene, 1,2-bis(nitromethyl)-" (CAS: 622-42-4) is a nitro-substituted aromatic compound with two nitromethyl (-CH₂NO₂) groups attached to the benzene ring at the 1,2-positions. This structure confers unique reactivity and stability due to the electron-withdrawing nature of the nitro groups, which influence the aromatic ring’s electronic density and steric interactions .
Properties
CAS No. |
65768-08-3 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1,2-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2 |
InChI Key |
QCLAIJAGQWBGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(nitromethyl)- typically involves the nitration of benzene derivatives. One common method is the nitration of 1,2-dimethylbenzene (o-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of Benzene, 1,2-bis(nitromethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., iron bromide) are used for halogenation reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-bis(nitromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis(nitromethyl)- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzene ring provides a stable aromatic framework, allowing for electrophilic substitution reactions. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Positional Isomers: 1,3- vs. 1,2-Bis(nitromethyl)benzene
Structural Differences :
- 1,2-Bis(nitromethyl)benzene : Nitromethyl groups at adjacent positions (1,2) create steric strain but enhance conjugation with the aromatic ring.
- 1,3-Bis(nitromethyl)benzene : Substitution at meta positions reduces steric hindrance but alters electronic effects due to decreased resonance interactions .
- Computational studies on analogous compounds (e.g., 1,2-bis(dichloroboryl)benzene) suggest that adjacent substituents increase intramolecular interactions, affecting bond angles and critical points in molecular graphs . The 1,3-isomer likely offers better thermodynamic stability due to reduced steric clashes, as seen in similar meta-substituted aromatic systems .
Substituent Variants: Azido, Bromo, and Nitro Groups
- 1,2-Bis(azidomethyl)benzene (CAS: 102437-79-6): Molecular Formula: C₈H₈N₆.
1,2-Bis(bromomethyl)benzene (CAS: 91-13-4):
4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene (CAS: 19937-19-0):
Nitro-Substituted Derivatives of Benzene
Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS: 19138-90-0):
Benzene, 1,2,4-trichloro- (CAS: 120-82-1):
Data Table: Key Properties of Selected Compounds
Research Findings and Computational Insights
- Structural Analysis : Studies on 1,2-bis(dichloroboryl)benzene (analogous in substitution pattern) using MP2/aug-cc-pVTZ methods reveal that adjacent substituents create bifurcated triel bonds, influencing molecular geometry and stability . Similar effects are expected in 1,2-bis(nitromethyl)benzene.
- Thermodynamic Stability: Density-functional theory (DFT) calculations, as applied in , suggest that electron-withdrawing groups like -NO₂ lower the correlation energy of aromatic systems, affecting their reactivity and stability .
- Hazard Profiles : Nitro-substituted compounds often exhibit high toxicity and flammability. For example, 1,1'-(1E)-ethenediylbis[2,4,6-trinitrobenzene] requires stringent handling protocols due to explosion risks .
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